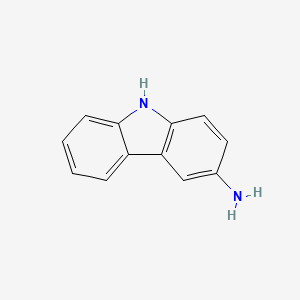

9H-Carbazol-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 49769. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSYZHFYNDZXMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60213215 | |

| Record name | 9H-Carbazol-3-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6377-12-4 | |

| Record name | Carbazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6377-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006377124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Carbazol-3-amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazol-3-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60213215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbazol-3-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-AMINOCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QQJ9EB2BT3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 9H-Carbazol-3-amine from Carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 9H-Carbazol-3-amine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, carbazole. The synthesis is a robust two-step process involving the nitration of the carbazole core followed by the reduction of the resulting nitro-intermediate. This document outlines detailed experimental protocols, presents quantitative data in a clear tabular format, and includes a visual representation of the synthetic workflow.

Synthesis Pathway Overview

The conversion of carbazole to this compound is efficiently achieved through a nitration-reduction sequence. The first step involves the electrophilic nitration of the carbazole ring, which preferentially occurs at the 3-position due to the directing effects of the heterocyclic amine. The subsequent step focuses on the reduction of the nitro group to an amine, yielding the final product.

Caption: Synthetic workflow for this compound from carbazole.

Experimental Protocols

Step 1: Synthesis of 3-Nitro-9H-carbazole

The nitration of carbazole is a well-established method that can be performed using a mixture of nitric acid and acetic acid, providing good regioselectivity for the 3-position. A high yield of 93% has been reported for this reaction.[1]

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole in glacial acetic acid at room temperature.

-

Slowly add a stoichiometric amount of concentrated nitric acid to the stirring solution. The addition should be performed dropwise to control the exothermic nature of the reaction.

-

Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the product, 3-nitro-9H-carbazole, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with water to remove any remaining acid.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield a yellow solid.

Step 2: Synthesis of this compound

The reduction of the nitro group in 3-nitro-9H-carbazole to an amine is effectively carried out using tin metal in the presence of concentrated hydrochloric acid. This method is reported to produce this compound in a high yield of 95%.[1]

Experimental Protocol:

-

To a round-bottom flask containing 3-nitro-9H-carbazole, add an excess of tin (Sn) granules.

-

Add concentrated hydrochloric acid (HCl) to the mixture. The reaction is typically carried out with heating under reflux.

-

The reaction progress can be monitored by TLC until the starting material is completely consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide (NaOH) solution. This step should be performed in an ice bath to manage the heat generated. The neutralization will precipitate the tin salts.

-

Filter the mixture to remove the tin salts.

-

Extract the aqueous filtrate with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to obtain the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amine.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Carbazole | C₁₂H₉N | 167.21 | White crystalline solid |

| 3-Nitro-9H-carbazole | C₁₂H₈N₂O₂ | 212.21 | Yellow solid |

| This compound | C₁₂H₁₀N₂ | 182.22 | Off-white to brownish solid |

Table 2: Reaction Yields

| Reaction Step | Product | Reported Yield (%) |

| Nitration | 3-Nitro-9H-carbazole | 93[1] |

| Reduction | This compound | 95[1] |

Table 3: Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Carbazole | 8.0 (NAH proton), 7.4 (2H, H₂,₇), 7.3 (2H, H₁,₈), 7.1 (2H, H₃,₆) (in CDCl₃) | 139 (C₉ₐ), 130 (C₂), 125 (C₃,₆), 123 (C₄ₐ,₄♭), 121 (C₅), 120 (C₄,₇), 110 (C₁,₈) (in CDCl₃) |

| 3-Nitro-9H-carbazole | 10.01 (bs, 1H), 8.37–8.31 (m, 2H), 8.10 (d, J=7.8 Hz, 1H), 7.60–7.50 (m, 2H), 7.39–7.26 (m, 2H) (in CDCl₃) | 139.7 (s), 133.7 (s), 132.1 (s), 127.7 (d), 127.5 (d), 127.4 (s), 122.2 (s), 121.9 (d), 121.2 (d), 120.6 (d), 118.7 (d), 111.6 (d) (in CDCl₃) |

| This compound | Data not explicitly found in the provided search results for the 9H-compound. | Data not explicitly found in the provided search results for the 9H-compound. |

Note: Spectroscopic data for this compound was not explicitly available in the performed searches. The provided data for the other compounds is based on available literature.

Logical Relationships and Workflow

The synthesis of this compound from carbazole follows a logical progression of functional group transformation. The initial nitration step introduces a nitro group, which acts as a precursor to the desired amine functionality. The subsequent reduction step directly converts the nitro group into the final amino group.

Caption: Logical flow of the synthesis highlighting key transformations.

This technical guide provides a foundational understanding and practical protocols for the synthesis of this compound. Researchers are advised to consult the primary literature and adhere to all laboratory safety protocols when carrying out these procedures.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocarbazole

Introduction

3-Aminocarbazole is a heterocyclic aromatic amine based on the carbazole framework. Carbazole itself is a tricyclic structure composed of two benzene rings fused to a central five-membered nitrogen-containing ring. The addition of an amino group at the 3-position significantly influences its chemical reactivity and physical properties, making it a valuable building block in various fields.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of 3-aminocarbazole and its widely used derivative, 3-amino-9-ethylcarbazole, tailored for researchers, scientists, and drug development professionals.

Carbazole derivatives are recognized for their promising electronic and optical properties, such as photoconductivity, which has led to their use in electronic devices like organic light-emitting diodes (OLEDs).[1] Beyond materials science, these compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.[1][2] 3-Aminocarbazole, in particular, serves as a versatile precursor for synthesizing more complex, biologically active annulated carbazoles.[1][3]

Physicochemical Properties

The physicochemical characteristics of 3-aminocarbazole and its N-ethylated analog are crucial for their application in synthesis and drug design. These properties dictate their solubility, stability, and interaction with biological systems.

3-Aminocarbazole

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂ | [4][5] |

| Molecular Weight | 182.22 g/mol | [4][5] |

| Appearance | Crystalline compound | [6] |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| LogP | 2.93 (Calculated) | [5] |

3-Amino-9-ethylcarbazole

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂ | [7][8] |

| Molecular Weight | 210.27 g/mol | [6][7] |

| Appearance | Tan powder or chunks[6][9] | [6][9] |

| Melting Point | 98-100 °C[7][8] | [7][8] |

| Boiling Point | Data not available | |

| Water Solubility | Insoluble[10][11] | [10][11] |

| Other Solvents | - Soluble in DMSO (42 mg/mL)[10]- Soluble in Ethanol (21 mg/mL)[10]- Soluble in Ethanol: Acetic Acid (2:1) at 50 mg/mL[7][12] | [7][10][12] |

| Storage Temperature | 2-8°C | [7][12] |

Experimental Protocols

Synthesis of 3-Aminocarbazole

A straightforward and high-yield method for the preparation of 3-aminocarbazole involves a two-step process starting from carbazole.[1]

Step 1: Nitration of Carbazole

-

Carbazole is treated with a mixture of nitric acid and acetic acid at room temperature.

-

This reaction regioselectively yields 3-nitrocarbazole with a reported yield of 93%.[1]

Step 2: Reduction of 3-Nitrocarbazole

-

The resulting 3-nitrocarbazole is reduced using tin (Sn) in the presence of concentrated hydrochloric acid (HCl).[1]

-

The reaction mixture is then neutralized with sodium hydroxide (NaOH).

-

This step produces 3-aminocarbazole with a high chemical yield of 95%.[1]

Synthesis of 3-Amino-9-ethylcarbazole

A common synthesis protocol for 3-amino-9-ethylcarbazole involves the reduction of 3-nitro-N-ethylcarbazole.[13]

-

A solution of 10.2 g of 3-nitro-N-ethylcarbazole (42.5 mmol) and 38.4 g of stannous chloride dihydrate (170 mmol) is prepared in 100 ml of concentrated hydrochloric acid.

-

The solution is heated for 3 hours at 92°C.[13]

-

After heating, the solution is cooled on ice and cautiously made basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water.

-

The resulting product is filtered off and washed with the sodium hydroxide solution, followed by copious amounts of water.[13]

-

The product is air-dried. Recrystallization from a pyridine/water mixture yields light-green needles with a reported yield of 82%.[13]

Visualizations

Experimental Workflow: Synthesis of 3-Aminocarbazole

The following diagram illustrates the two-step synthesis of 3-aminocarbazole from carbazole.

Caption: Workflow for the synthesis of 3-aminocarbazole.

Biological Pathway: Potential Role in p53 Activation

Carbazole derivatives have been investigated for their antitumor properties, which can involve the reactivation of the p53 tumor suppressor pathway.[14][15] The diagram below provides a simplified overview of this potential mechanism of action.

Caption: Simplified p53 signaling pathway activation.

References

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. echemcom.com [echemcom.com]

- 3. benchchem.com [benchchem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Amino-9-ethylcarbazole | C14H14N2 | CID 8588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. 3-Amino-9-ethylcarbazole, 95% | Fisher Scientific [fishersci.ca]

- 9. 3-Amino-9-ethylcarbazole | 132-32-1 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

- 11. 3-Amino-9-ethylcarbazole, 90%, tech. | Fisher Scientific [fishersci.ca]

- 12. ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 13. prepchem.com [prepchem.com]

- 14. Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Bonding of 9H-Carbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of 9H-Carbazol-3-amine. The document details experimental protocols for its synthesis and characterization and includes spectroscopic and crystallographic data to facilitate its use in research and development.

Core Molecular Structure and Identification

This compound is a heterocyclic aromatic amine with a tricyclic structure. This structure consists of two benzene rings fused to a central nitrogen-containing pyrrole ring. The amine group is substituted at the 3-position of the carbazole core.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Chemical Formula | C₁₂H₁₀N₂[2] |

| CAS Number | 6377-12-4[2] |

| Molecular Weight | 182.22 g/mol [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N |

| InChI Key | LRSYZHFYNDZXMU-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.

| Property | Value |

| Melting Point | 254 °C |

| Boiling Point | 440.8 °C at 760 mmHg |

| Solubility | Generally soluble in organic solvents like ethanol and dichloromethane. |

| Appearance | Typically a solid powder. |

Molecular Bonding and Structural Insights

The molecular structure of this compound is characterized by a planar carbazole ring system. The bonding within this system involves a delocalized π-electron system across the fused aromatic rings, which contributes to its thermal stability and electronic properties. The nitrogen atom in the pyrrole ring participates in the aromatic system. The exocyclic amino group at the 3-position significantly influences the molecule's reactivity and electronic properties, making it a key site for chemical modifications.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below are the expected spectral data based on the analysis of the parent compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amine and imino groups. The aromatic region will display a complex pattern of multiplets corresponding to the seven protons on the carbazole core. The N-H proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift, while the -NH₂ protons will also present as a broad singlet.

¹³C NMR: The carbon NMR spectrum will exhibit signals corresponding to the twelve carbon atoms of the carbazole skeleton. The carbons attached to the nitrogen atoms will have characteristic chemical shifts. Due to the electron-donating effect of the amino group, the carbon atom at the 3-position (C3) is expected to be shielded compared to the unsubstituted carbazole.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching: A broad band (or two distinct bands for the primary amine) in the region of 3300-3500 cm⁻¹ corresponding to the N-H bonds of the pyrrole and amino groups.

-

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

-

C=C stretching: Aromatic C=C bond vibrations will be observed in the 1450-1600 cm⁻¹ region.

-

C-N stretching: The C-N stretching of the aromatic amine is expected in the 1250-1350 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) is expected at an m/z of approximately 182.22.[1]

Synthesis and Reactivity

A common and effective method for the synthesis of 3-aminocarbazole involves a two-step process starting from carbazole.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound [4]

-

Nitration of Carbazole: Carbazole is reacted with a mixture of nitric acid and acetic acid at room temperature. This regioselective reaction yields 3-nitrocarbazole.

-

Reduction of 3-Nitrocarbazole: The resulting 3-nitrocarbazole is then reduced using tin (Sn) in the presence of concentrated hydrochloric acid.

-

Neutralization and Isolation: The reaction mixture is neutralized with a base, such as sodium hydroxide, to precipitate the 3-aminocarbazole product, which is then filtered, washed, and dried.

The amino group at the 3-position is a reactive site for various chemical transformations, including acylation, alkylation, and diazotization, making it a versatile building block for the synthesis of more complex carbazole derivatives.

Experimental Protocols for Characterization

The following are generalized experimental protocols for the spectroscopic and crystallographic characterization of this compound and its derivatives.

Caption: General workflow for sample characterization.

NMR Spectroscopy[5]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).

-

Data Processing: Process the raw data (FID) using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy[6]

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum using an FT-IR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry[5]

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions to determine their mass-to-charge ratio (m/z) and obtain the mass spectrum.

Single-Crystal X-ray Diffraction[7][8]

-

Crystal Growth: Grow high-quality single crystals of the compound, typically by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: Mount a suitable crystal on a goniometer head and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Applications in Research and Development

The unique electronic and photophysical properties of the carbazole core, combined with the reactive amino group, make this compound a valuable building block in several areas:

-

Materials Science: It serves as a key precursor for the synthesis of hole-transporting materials used in organic light-emitting diodes (OLEDs) and perovskite solar cells.

-

Medicinal Chemistry: The carbazole scaffold is present in numerous biologically active compounds. The amino functionality of this compound provides a convenient handle for the synthesis of new derivatives with potential therapeutic applications, including anticancer and antimicrobial agents.

References

An In-depth Technical Guide to 9H-Carbazol-3-amine (CAS Number: 6377-12-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 9H-Carbazol-3-amine (CAS: 6377-12-4), a heterocyclic aromatic compound that serves as a crucial building block for the development of novel therapeutic agents. This document consolidates key quantitative data, details experimental protocols, and visualizes essential pathways to support ongoing research and drug discovery efforts.

Core Chemical Information

This compound is a carbazole derivative characterized by the presence of an amino group at the 3-position of the carbazole ring. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 6377-12-4 | [1] |

| Molecular Formula | C₁₂H₁₀N₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Aminocarbazole | [1] |

Synthesis of this compound and Derivatives

The synthesis of 3-aminocarbazole derivatives is a well-established process. A common and efficient method involves the nitration of carbazole followed by the reduction of the nitro group.[2]

Experimental Protocol: Synthesis of 3-Aminocarbazole[2]

Materials:

-

Carbazole

-

Nitric acid

-

Acetic acid

-

Tin (Sn)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Nitration of Carbazole:

-

Dissolve carbazole in a mixture of nitric acid and acetic acid at room temperature.

-

Stir the reaction mixture to facilitate the regioselective nitration at the 3-position, yielding 3-nitrocarbazole.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, isolate the 3-nitrocarbazole product. This step typically achieves a yield of around 93%.

-

-

Reduction of 3-Nitrocarbazole:

-

Suspend the synthesized 3-nitrocarbazole in a solution of tin (Sn) in concentrated hydrochloric acid.

-

Heat the mixture to facilitate the reduction of the nitro group to an amino group.

-

After the reaction is complete, cool the solution and neutralize it with sodium hydroxide to precipitate the 3-aminocarbazole.

-

Filter, wash, and dry the product. This reduction step can achieve a high yield of up to 95%.

-

This protocol provides a straightforward and high-yielding route to 3-aminocarbazole, the foundational structure for this compound and its various derivatives.

Biological Activity and Therapeutic Potential

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.[3][4] The planar carbazole ring system can intercalate with DNA, and various derivatives have been shown to inhibit key cellular enzymes, making them promising candidates for drug development.[3]

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of carbazole derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death).[3]

Quantitative Anticancer Activity Data of Carbazole Derivatives:

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Derivative 1 | 7901 (gastric adenocarcinoma) | 11.8 ± 1.26 | [5] |

| Derivative 1 | A875 (human melanoma) | 9.77 ± 8.32 | [5] |

| Compound 10 | HepG2 | 7.68 | [3] |

| Compound 10 | HeLa | 10.09 | [3] |

| Compound 10 | MCF7 | 6.44 | [3] |

| Compound 9 | HeLa | 7.59 | [3] |

| Compound C4 | MCF-7 | 2.5 | [6] |

| Compound C4 | HeLa | 5.4 | [6] |

| Compound C4 | HT-29 | 4.0 | [6] |

This table presents a selection of reported IC₅₀ values for various carbazole derivatives to illustrate their potent anticancer activity. Specific data for this compound is limited in the reviewed literature.

Antimicrobial Activity

Carbazole derivatives have also shown promising activity against a range of bacterial and fungal pathogens, including drug-resistant strains.[7][8]

Quantitative Antimicrobial Activity Data of Carbazole Derivatives:

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Derivative 8 | S. aureus | 1.1 | [8] |

| Derivative 8 | E. coli | 6.4 | [8] |

| Derivative 8 | C. albicans | 9.6 | [8] |

| Derivative 8 | A. fumigatus | 10.3 | [8] |

| Compound 2n | S. aureus | 31.25 | [9] |

| Compound 2c | P. aeruginosa | 40.25 | [9] |

This table presents a selection of reported Minimum Inhibitory Concentration (MIC) values for various carbazole derivatives, highlighting their potential as antimicrobial agents. Specific data for this compound is limited in the reviewed literature.

Experimental Protocols for Biological Assays

Anticancer Activity Screening: MTT Assay[10]

This protocol outlines a common colorimetric assay to assess the cytotoxic effects of carbazole derivatives on cancer cell lines.

Materials:

-

Carbazole derivatives (dissolved in DMSO)

-

Human cancer cell lines (e.g., MCF-7, HeLa)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the carbazole derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated controls and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[11]

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of carbazole derivatives against various microorganisms.

Materials:

-

Carbazole derivatives

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the carbazole derivatives in the appropriate growth medium in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized microbial inoculum suspension (e.g., 0.5 McFarland standard).

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density.

Signaling Pathway Involvement

Research into the mechanisms of action of carbazole derivatives has revealed their interaction with key cellular signaling pathways. For instance, a study on a 9-ethyl-9H-carbazole derivative demonstrated its ability to reactivate the p53 tumor suppressor pathway in human melanoma cells, leading to apoptosis.

Conclusion

This compound and its derivatives represent a versatile and promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. The synthetic routes are well-defined, and the broad spectrum of biological activity warrants further investigation. This technical guide provides a foundational resource for researchers to explore the therapeutic applications of this important chemical scaffold. Further studies are encouraged to elucidate the specific pharmacokinetic and pharmacodynamic profiles of this compound and to optimize its structure for enhanced efficacy and safety.

References

- 1. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 6. scispace.com [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Solubility of 9H-Carbazol-3-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 9H-Carbazol-3-amine in organic solvents. An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, suggesting a gap in publicly available research. In light of this, the guide provides a comprehensive, generalized experimental protocol for determining the solubility of solid organic compounds such as this compound. This is supplemented with a visual workflow diagram to aid researchers in designing their own solubility studies.

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the carbazole scaffold. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application in drug discovery and organic electronics. The solubility profile of a compound dictates the choice of solvents for reaction media, crystallization, and analytical characterization.

While qualitative solubility information for some carbazole derivatives is available, this guide focuses on providing a framework for the quantitative determination of the solubility of this compound. The subsequent sections detail a robust experimental protocol and a template for the systematic presentation of solubility data.

Quantitative Solubility Data

A thorough review of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. Qualitative assessments of related compounds suggest that carbazole derivatives are generally soluble in polar aprotic solvents and have moderate to low solubility in polar protic and non-polar solvents. However, for precise applications, experimental determination of solubility is essential.

To facilitate this, the following table is provided as a template for researchers to populate with their experimentally determined data. It is recommended to measure solubility at a controlled temperature, as solubility is temperature-dependent.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Organic Solvent | Solvent Polarity (Dielectric Constant) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Solubility (mol/kg) |

| Methanol | 32.7 | Data to be determined | Data to be determined | Data to be determined |

| Ethanol | 24.5 | Data to be determined | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined | Data to be determined |

| Dichloromethane | 8.93 | Data to be determined | Data to be determined | Data to be determined |

| Chloroform | 4.81 | Data to be determined | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 7.58 | Data to be determined | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined | Data to be determined |

| N,N-Dimethylformamide (DMF) | 36.7 | Data to be determined | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic solubility of a solid compound in a solvent.[1] This method, combined with gravimetric analysis, provides a reliable means of quantifying solubility.[2][3]

3.1. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or pre-weighed vials

-

Oven for drying

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the equilibration period is crucial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).[4][5] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Gravimetric Analysis of the Solute:

-

Transfer a precisely measured volume of the clear filtrate to a pre-weighed, dry evaporating dish or vial.[6]

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the compound's decomposition point may be used.

-

Once the solvent is fully evaporated, dry the remaining solid residue to a constant weight in an oven at an appropriate temperature.

-

Allow the dish and residue to cool to room temperature in a desiccator before weighing.

-

3.3. Data Calculation

-

Mass of dissolved solute: Subtract the initial weight of the empty dish from the final weight of the dish with the dried residue.

-

Solubility ( g/100 mL): Calculate using the following formula:

-

Solubility = (Mass of dissolved solute (g) / Volume of filtrate taken (mL)) * 100

-

-

Molar Solubility (mol/L): Convert the solubility from g/100 mL to mol/L using the molecular weight of this compound (182.22 g/mol ).

Visual Workflow and Logical Relationships

The following diagrams illustrate the key workflows and logical considerations for the solubility determination of this compound.

References

Spectroscopic Profile of 9H-Carbazol-3-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 9H-Carbazol-3-amine. Due to the limited availability of comprehensive, publicly accessible experimental data for this compound, this document presents a summary of available data, supplemented with data from closely related derivatives to provide a representative spectroscopic profile. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in drug development and chemical synthesis.

Spectroscopic Data Summary

Table 1: Mass Spectrometry Data

The mass spectrum of a molecule provides information about its molecular weight and fragmentation pattern. For this compound, the molecular weight is 182.22 g/mol .[1] The NIST Mass Spectrometry Data Center provides GC-MS data for this compound, showing a molecular ion peak (M+) at m/z 182.[1]

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Source |

| This compound | C₁₂H₁₀N₂ | 182.22 | 182, 181, 183 | PubChem[1] |

| 9-ethyl-9H-carbazol-3-amine | C₁₄H₁₄N₂ | 210.27 | 210, 195, 181 | NIST WebBook[2] |

Table 2: ¹H NMR Spectral Data of Carbazole Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The following data for carbazole derivatives illustrate typical chemical shifts for protons in similar chemical environments.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| 3-acetyl-9-ethyl carbazole | CDCl₃ | 1.40 - 1.47 (t, 3H, -CH₃), 4.34 - 4.42 (q, 2H, -CH₂), 7.19 - 8.12 (m, 7H, Ar-H), 2.0 - 2.5 (s, 3H, -COCH₃)[3] |

| (9H-Carbazol-9-yl)propyl-initiated polybutadiene | CDCl₃ | Representative aromatic protons of the carbazole moiety appear in the range of 7.0-8.5 ppm.[4] |

Table 3: ¹³C NMR Spectral Data of Carbazole Derivatives

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Below is representative data for a carbazole derivative.

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 3-(9H-carbazol-9-yl)propanehydrazide derivative | DMSO-d₆ | Aromatic carbons typically appear in the range of 109-141 ppm.[5] |

Table 4: IR Spectroscopy Data of Carbazole Derivatives

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below shows characteristic IR absorption bands for carbazole derivatives.

| Compound | Sample Prep. | Characteristic Absorption Bands (cm⁻¹) | Functional Group |

| 9-ethyl carbazole | KBr disk | 3051 (str), 1600-1620 (str) | C-H (aromatic), C=C (aromatic)[3] |

| 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | Not specified | 3240 (exp), 3110 (exp), 2910 (exp) | O-H, C-H (aromatic), C-H (aliphatic)[6] |

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. These protocols are based on common practices for the characterization of carbazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz NMR spectrometer.[3][7]

-

Data Acquisition:

-

¹H NMR: A standard pulse sequence is used to acquire the proton spectrum.

-

¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum.

-

-

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, where the sample molecules are bombarded with a high-energy electron beam.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, a common method is to prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: The sample is placed in the path of an infrared beam, and the absorbance of infrared radiation at different frequencies is measured. The data is typically collected over a range of 4000-400 cm⁻¹.

Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic characterization of a chemical compound.

References

- 1. Carbazol-3-amine | C12H10N2 | CID 44621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 9-ethyl- [webbook.nist.gov]

- 3. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Degradation of 9H-Carbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 9H-Carbazol-3-amine. Due to the limited availability of specific thermal decomposition data for this compound, this document combines its known physical properties with a broader analysis of the thermal behavior of closely related carbazole derivatives. This approach offers valuable insights into the expected thermal stability of the target compound.

Introduction to this compound

This compound is a heterocyclic aromatic amine with a rigid carbazole core. The carbazole moiety is known for its high thermal stability, making its derivatives promising candidates for applications in materials science, particularly in organic electronics. In the context of drug development, understanding the thermal stability of an active pharmaceutical ingredient (API) is critical for determining its shelf-life, storage conditions, and compatibility with various formulation processes.

Physicochemical Properties

The known melting point for this compound is 254 °C[1]. The thermal behavior of aminocarbazoles can be complex; for instance, 3,6-diamino-9H-carbazole undergoes an exothermic deaminative self-condensation before melting, which can obscure the actual melting process.

Thermal Stability Analysis of Carbazole Derivatives

Data Presentation: Thermal Properties of Selected Carbazole Derivatives

The following table summarizes the thermal stability data for a selection of carbazole derivatives to provide a comparative context.

| Compound Name | Td (5% weight loss) (°C) | Melting Point (°C) | Glass Transition Temperature (Tg) (°C) | Reference |

| 9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-9H-carbazol-3-yl)diphenylphosphine oxide (CBPPO) | 494 | - | 147 | [2] |

| (9-(4′-(9H-carbazol-9-yl)-[1,1′-biphenyl]-4-yl)-3-(3-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole (CBPmBI) | 460 | - | 157 | [2] |

| 1,3,6,8-Tetranitrocarbazole (TNC) | ~385-425 (decomposition range) | 295.2 | - | [3] |

| 3,6-Diamino-9H-carbazole (DAC) | - | 241 (extrapolated onset) | - |

Note: The data presented is for carbazole derivatives and not this compound itself. This information is intended to provide a general understanding of the thermal stability of the carbazole class of compounds.

Experimental Protocols for Thermal Analysis

To assess the thermal stability of a compound like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques employed.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

-

Methodology:

-

A small, accurately weighed sample (typically 1-10 mg) of the compound is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative studies).

-

The mass of the sample is continuously monitored as the temperature increases.

-

The resulting data is plotted as mass or mass percentage versus temperature. The onset of decomposition is typically reported as the temperature at which a 5% mass loss occurs (Td5%).

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as a function of temperature or time. It is used to determine melting point, glass transition temperature, and to characterize phase transitions and decomposition events (exothermic or endothermic).

-

Methodology:

-

A small amount of the sample (typically 1-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere.

-

The difference in heat flow between the sample and the reference is measured and plotted against temperature.

-

Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks on the DSC thermogram.

-

Degradation Pathway and Products

The degradation of carbazole derivatives under thermal stress is expected to involve the cleavage of the substituent groups and eventual breakdown of the aromatic carbazole ring system at very high temperatures. For this compound, the initial degradation would likely involve the amino group. In the presence of oxygen, oxidation of the aromatic system can also occur. The gaseous products of thermal decomposition of similar nitrogen-containing heterocyclic compounds have been found to include ammonia (NH3), hydrogen cyanide (HCN), carbon monoxide (CO), carbon dioxide (CO2), and various aromatic fragments[4].

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a chemical compound.

Caption: A logical workflow for assessing the thermal stability of a chemical compound.

Conclusion

This compound is expected to exhibit good thermal stability, a characteristic feature of the carbazole scaffold. While its precise decomposition temperature is not documented, its high melting point of 254 °C suggests that it is stable at temperatures commonly encountered in pharmaceutical processing and storage. For applications where the material may be subjected to higher temperatures, it is recommended to perform detailed thermal analysis using TGA and DSC to establish its specific degradation profile. The provided experimental protocols and workflow offer a robust framework for such an investigation.

References

The Electronic Landscape of Carbazole Amine Derivatives: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and electronic properties of carbazole amine derivatives, pivotal materials in the advancement of organic electronics and pharmaceutical research. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core electronic characteristics of these versatile compounds, detailed experimental methodologies for their analysis, and a clear visualization of key workflows.

The unique electronic structure of the carbazole moiety, characterized by its electron-rich aromatic system, provides a robust scaffold for the development of novel materials with tailored optoelectronic properties. The introduction of amine functionalities further modulates these properties, influencing everything from charge transport capabilities to photophysical behavior. Understanding and controlling these electronic characteristics is paramount for the rational design of next-generation organic light-emitting diodes (OLEDs), solar cells, and pharmacologically active agents.

Core Electronic Properties of Carbazole Amine Derivatives

The electronic behavior of carbazole amine derivatives is fundamentally governed by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap or band gap, dictates the molecule's absorption and emission characteristics, as well as its electrochemical stability.

The amine substituent, acting as an electron-donating group, generally leads to a destabilization (increase in energy) of the HOMO level, while having a less pronounced effect on the LUMO level. This results in a reduction of the HOMO-LUMO gap, often causing a red-shift in the absorption and emission spectra. The position and nature of the amine substitution, along with the presence of other functional groups, allow for fine-tuning of these energy levels.

Below is a summary of key electronic properties for a selection of carbazole amine derivatives, compiled from various studies.

| Compound Name | Substitution Pattern | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method | Reference |

| 9-ethyl-9H-carbazol-3-amine | 3-amino, 9-ethyl | -5.4 | -2.1 | 3.3 | CV | |

| 3,6-diamino-9-ethylcarbazole | 3,6-diamino, 9-ethyl | -5.2 | -2.0 | 3.2 | CV | |

| N,N-diphenyl-9H-carbazol-3-amine | 3-(diphenylamino) | -5.3 | -2.2 | 3.1 | DFT | |

| N-(9-ethyl-9H-carbazol-3-yl)acetamide | 3-acetamido, 9-ethyl | -5.7 | -2.3 | 3.4 | CV | |

| 9-phenyl-9H-carbazol-2-amine | 2-amino, 9-phenyl | -5.5 | -2.2 | 3.3 | DFT |

Experimental Protocols for Characterization

A thorough understanding of the electronic properties of carbazole amine derivatives relies on a combination of electrochemical, spectroscopic, and computational techniques. The following sections detail the standard experimental protocols for these essential characterizations.

Synthesis of Carbazole Amine Derivatives

The synthesis of carbazole amine derivatives often involves the nitration of the carbazole core, followed by reduction to the corresponding amine. Subsequent N-alkylation or N-arylation can be performed to introduce various substituents.

Example: Synthesis of 3-Amino-9-ethylcarbazole

-

Nitration: 9-Ethylcarbazole is dissolved in glacial acetic acid. A solution of nitric acid in acetic acid is added dropwise at a controlled temperature (typically below 20°C). The reaction mixture is stirred for several hours, and the resulting nitrocarbazole derivative is precipitated by pouring the mixture into water. The crude product is then filtered, washed, and dried.

-

Reduction: The synthesized 3-nitro-9-ethylcarbazole is suspended in ethanol. A reducing agent, such as tin(II) chloride or sodium borohydride in the presence of a catalyst (e.g., palladium on carbon), is added. The mixture is refluxed for several hours. After cooling, the solution is neutralized with a base (e.g., sodium hydroxide) to precipitate the tin salts. The product is extracted with an organic solvent (e.g., ethyl acetate), and the solvent is removed under reduced pressure to yield 3-amino-9-ethylcarbazole.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful electrochemical technique used to determine the HOMO and LUMO energy levels of a molecule by measuring its oxidation and reduction potentials.

Methodology:

-

Sample Preparation: A solution of the carbazole amine derivative (typically 1-5 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured. The oxidation potential (E_ox) and reduction potential (E_red) are determined from the voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energy levels are estimated using the following empirical formulas:

-

HOMO (eV) = - (E_ox - E_ferrocene + 4.8)

-

LUMO (eV) = - (E_red - E_ferrocene + 4.8) where E_ferrocene is the oxidation potential of the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is used as an internal standard.

-

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, allowing for the determination of the optical band gap. Fluorescence spectroscopy probes the emission properties of the material after excitation.

Methodology:

-

Sample Preparation: Dilute solutions of the carbazole amine derivative are prepared in a suitable spectroscopic grade solvent (e.g., tetrahydrofuran, THF, or dichloromethane).

-

UV-Vis Measurement: The absorption spectrum of the solution is recorded using a UV-Vis spectrophotometer. The wavelength of maximum absorption (λ_max) and the absorption onset (λ_onset) are determined. The optical band gap (E_g) can be estimated from the absorption onset using the equation: E_g (eV) = 1240 / λ_onset (nm).

-

Fluorescence Measurement: The fluorescence emission spectrum is recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to its absorption maximum, and the emitted light is scanned over a range of wavelengths. The wavelength of maximum emission (λ_em) and the photoluminescence quantum yield (PLQY) are determined.

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the key workflows for the synthesis and characterization of carbazole amine derivatives.

Caption: Synthetic workflow for 3-Amino-9-ethylcarbazole.

Caption: Workflow for electronic characterization.

Conclusion

The electronic properties of carbazole amine derivatives are rich and tunable, making them highly attractive for a range of applications in materials science and medicinal chemistry. A systematic approach combining targeted synthesis with thorough electrochemical, spectroscopic, and computational characterization is essential for unlocking their full potential. This guide provides a foundational framework for researchers to explore this promising class of organic compounds and to design novel materials with precisely engineered electronic functionalities.

A Technical Guide to the Historical Synthesis of 3-Aminocarbazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical methodologies for the synthesis of 3-aminocarbazole, a crucial scaffold in medicinal chemistry and materials science. The document provides a comparative analysis of various synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and further development.

Introduction

3-Aminocarbazole and its derivatives are of significant interest due to their diverse biological activities, including antitumor, antiviral, and antimalarial properties. Furthermore, their unique electronic and optical characteristics make them valuable in the development of organic electronics. Historically, several synthetic strategies have been employed to produce this important molecule. This guide focuses on the core historical methods, providing a clear and structured overview for researchers.

Core Synthesis Methods

The most prominent historical method for the synthesis of 3-aminocarbazole involves a two-step process starting from carbazole: nitration followed by reduction. Other classical organic reactions, while primarily used for the general synthesis of the carbazole ring system, can be conceptually adapted for the synthesis of 3-aminocarbazole, though direct historical protocols are less common. These include the Borsche-Drechsel cyclization, the Graebe-Ullmann synthesis, and the Bucherer reaction.

Method 1: Nitration and Reduction of Carbazole

This is the most direct and historically significant method for the preparation of 3-aminocarbazole. The process involves the electrophilic nitration of the carbazole ring, predominantly at the 3-position, followed by the reduction of the nitro group to an amine.

Experimental Protocol:

Step 1: Synthesis of 3-Nitrocarbazole

A common procedure for the regioselective nitration of carbazole involves the use of nitric acid in an acetic acid solvent at room temperature.[1]

-

Reagents: Carbazole, Nitric Acid (70%), Acetic Acid.

-

Procedure: To a solution of carbazole in glacial acetic acid, a mixture of nitric acid and acetic acid is added dropwise while maintaining the reaction at room temperature. The reaction mixture is stirred for a specified period. Upon completion, the mixture is poured into water, causing the 3-nitrocarbazole to precipitate. The solid is then filtered, washed, and dried.

Step 2: Synthesis of 3-Aminocarbazole

The reduction of the 3-nitrocarbazole is typically achieved using a metal in an acidic medium, with tin and hydrochloric acid being a classic combination.[1]

-

Reagents: 3-Nitrocarbazole, Tin (Sn), Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

-

Procedure: 3-Nitrocarbazole is suspended in a mixture of tin and concentrated hydrochloric acid. The mixture is heated under reflux. After the reduction is complete, the reaction mixture is cooled and neutralized with a sodium hydroxide solution to precipitate the 3-aminocarbazole. The product is then filtered, washed, and purified.

Quantitative Data Summary:

| Step | Product | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| 1 | 3-Nitrocarbazole | Carbazole, HNO₃ | Acetic Acid | Room Temperature | Not Specified | 93[1] |

| 2 | 3-Aminocarbazole | 3-Nitrocarbazole, Sn, HCl | - | Reflux | Not Specified | 95[1] |

Workflow Diagram:

Other Potential Historical Synthetic Routes

While detailed protocols specifically for 3-aminocarbazole are scarce, the following classical reactions represent plausible historical pathways.

-

Borsche-Drechsel Cyclization: This method synthesizes tetrahydrocarbazoles from arylhydrazones and cyclohexanone.[2] To obtain 3-aminocarbazole, one would need to start with a p-amino-substituted phenylhydrazine, perform the cyclization, and then aromatize the resulting aminotetrahydrocarbazole.

-

Graebe-Ullmann Synthesis: This reaction produces carbazoles from the thermolysis of N-arylbenzotriazoles. A potential route to 3-aminocarbazole would involve starting with a benzotriazole bearing an amino group at the appropriate position on the N-phenyl ring.

-

Bucherer Reaction: This reaction reversibly converts naphthols to naphthylamines.[3] Theoretically, 3-hydroxycarbazole could be converted to 3-aminocarbazole using this method in the presence of ammonia and sodium bisulfite.

-

Hofmann Rearrangement: The Hofmann rearrangement of a primary amide to a primary amine with one less carbon atom is a well-established reaction. A hypothetical route to 3-aminocarbazole would involve the synthesis of carbazole-3-carboxamide, followed by a Hofmann rearrangement.

-

Sandmeyer Reaction: The Sandmeyer reaction allows for the conversion of an aryl diazonium salt to various functional groups. If 3-aminocarbazole were already available, it could be diazotized and then subjected to a Sandmeyer reaction to introduce other functionalities. Conversely, if a different functional group that could be converted to an amino group was introduced at the 3-position via a diazonium salt, this could be an indirect route.

Conclusion

The most well-documented and efficient historical method for the synthesis of 3-aminocarbazole is the nitration of carbazole followed by the reduction of the resulting 3-nitrocarbazole. This two-step process provides high yields and is relatively straightforward to perform. While other classical carbazole synthesis methods like the Borsche-Drechsel, Graebe-Ullmann, and Bucherer reactions are historically significant for the formation of the carbazole core, their specific application to the synthesis of 3-aminocarbazole is not as well-documented in readily available historical literature. These alternative routes, however, offer potential for the synthesis of substituted 3-aminocarbazole derivatives and remain relevant for the exploration of novel synthetic strategies. This guide provides the necessary foundational knowledge for researchers to understand and potentially adapt these historical methods for modern drug discovery and materials science applications.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of 9H-Carbazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial characterization of 9H-Carbazol-3-amine, a key heterocyclic amine that serves as a versatile building block in medicinal chemistry and materials science. This document details the classical and modern synthetic approaches to this compound and its N-ethyl derivative, along with a thorough compilation of its physicochemical and spectroscopic properties. Detailed experimental protocols for its synthesis, purification, and characterization are provided. Furthermore, this guide explores the biological significance of the carbazole scaffold, with a focus on the induction of apoptosis as a prominent anticancer mechanism exhibited by its derivatives. Visual representations of synthetic workflows and a key signaling pathway are included to facilitate a deeper understanding of the chemistry and biological context of this compound.

Introduction

Carbazole, a tricyclic aromatic heterocycle, is a privileged scaffold in drug discovery and materials science due to its rigid, planar structure and unique electronic properties. The introduction of an amino group at the 3-position of the carbazole nucleus yields this compound, a compound of significant interest due to its potential for further functionalization. This amino group provides a reactive handle for the synthesis of a diverse array of derivatives with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on the fundamental aspects of this compound, covering its initial synthesis and characterization, which are crucial for its application in research and development.

Synthesis and Discovery

The most common and classical method for the synthesis of this compound involves a two-step process starting from carbazole: nitration followed by reduction.

Classical Synthesis Workflow

The synthesis begins with the electrophilic nitration of the carbazole ring, which preferentially occurs at the 3-position under controlled conditions. The resulting 3-nitrocarbazole is then reduced to the corresponding amine.

Methodological & Application

Application Notes and Protocols for 9H-Carbazol-3-amine Derivatives in Perovskite Solar Cell Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 9H-Carbazol-3-amine and its derivatives as hole-transporting materials (HTMs) in the fabrication of high-performance perovskite solar cells (PSCs). The following sections detail the synthesis, device fabrication protocols, and performance data, offering a guide for the application of these materials in photovoltaic research.

Introduction

Carbazole-based organic semiconductors have emerged as a promising class of hole-transporting materials for perovskite solar cells, offering a cost-effective and efficient alternative to the commonly used spiro-OMeTAD.[1][2] Derivatives of this compound, in particular, have been investigated for their excellent thermal stability, suitable ionization energies for proper alignment with the perovskite valence band, and good hole mobility.[3][4] These properties are crucial for facilitating efficient extraction and transport of positive charge carriers from the perovskite absorber layer to the electrode, a key process for high power conversion efficiency (PCE).[5] The versatility of the carbazole core allows for easy functionalization, enabling the fine-tuning of its electronic and optical properties to optimize device performance.[1][2][4]

Synthesis of Carbazole-Based Hole-Transporting Materials

The synthesis of carbazole-based HTMs often involves cross-coupling reactions to extend the π-conjugated system and enhance the material's charge-transport properties. A common synthetic strategy is the Buchwald-Hartwig amination, which is used to couple carbazole moieties with various aromatic groups.[3][4]

A general synthetic approach for a carbazole-based HTM, V950, involves a single-step enamine condensation reaction. This method is advantageous due to its simplicity, use of ambient reaction conditions, and the production of water as the only by-product, which simplifies the purification process.[6]

Another example is the synthesis of the "half" molecule V1207, which is achieved by reacting 3,6-dibromo-9-ethyl-9H-carbazole with 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine under Buchwald-Hartwig amination conditions using a palladium catalytic system.[3][4] More complex, twin-like derivatives can be synthesized through a facile two-step procedure involving commercially available linkers.[3][4]

Perovskite Solar Cell Fabrication Protocol

The following is a generalized protocol for the fabrication of a perovskite solar cell utilizing a carbazole-based HTM. The specific parameters may vary depending on the exact perovskite composition and the specific carbazole derivative being used.

Device Architecture

A typical device architecture for a perovskite solar cell employing a carbazole-based HTM is a p-i-n (inverted) or n-i-p (regular) structure.[7][8] A common n-i-p architecture is as follows: FTO / compact TiO₂ / mesoporous TiO₂ / Perovskite / HTM / Gold Electrode.[6][9]

Experimental Workflow

Detailed Methodologies

-

Substrate Preparation:

-

Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

-

The cleaned substrates are then treated with UV-ozone for 15-20 minutes to improve the wettability of the surface.

-

-

Electron Transport Layer (ETL) Deposition:

-

A compact layer of TiO₂ (c-TiO₂) is deposited onto the FTO substrate, for example, by spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution at elevated temperatures.

-

Following the c-TiO₂ deposition, a mesoporous TiO₂ (m-TiO₂) layer is deposited by spin-coating a TiO₂ paste, followed by a sintering step.[9]

-

-

Perovskite Layer Deposition:

-

The perovskite precursor solution (e.g., a mixture of methylammonium iodide and lead iodide in a solvent like DMF or DMSO) is spin-coated onto the m-TiO₂ layer in a controlled environment.

-

The substrate is then annealed at a specific temperature (e.g., 100 °C) to facilitate the crystallization of the perovskite film.

-

-

Hole-Transporting Layer (HTL) Deposition:

-

A solution of the this compound derivative is prepared in a solvent such as chlorobenzene.

-

Additives like lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) are often included to improve the conductivity and performance of the HTL.

-

The HTM solution is then spin-coated on top of the perovskite layer.

-

-

Electrode Deposition:

-

Finally, a gold or silver back electrode is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

-

Performance of Carbazole-Based Perovskite Solar Cells

The performance of perovskite solar cells is evaluated based on several key parameters: power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The tables below summarize the performance of various devices employing different carbazole-based HTMs.

| HTM Designation | Core Structure | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |

| SGT-405 | Three-arm carbazole derivative | 14.79 | 1.01 | 20.5 | 0.713 | [10][11] |

| V950 | Enamine-based carbazole | 17.8 | 1.07 | 22.5 | 0.74 | [9] |

| V1205 | Cross-linkable carbazole | 16.9 | - | - | - | [12] |

| V1209, V1221, V1225 | Isomeric carbazole-terminated | ~18 | - | - | - | [4] |

| MeS-4PACz | Self-assembled carbazole monolayer | 25.13 | - | - | - | [13] |

Device Stability

A significant challenge in the commercialization of perovskite solar cells is their long-term stability.[14] The choice of HTM plays a crucial role in the overall stability of the device. Carbazole-based HTMs have shown promise in improving device stability. For instance, devices incorporating a carbazole-based self-assembled monolayer, MeS-4PACz, have demonstrated outstanding photostability.[13] Cross-linkable carbazole-based HTMs like V1205 have also exhibited good stability.[12] The enhanced stability is often attributed to the robust chemical nature of the carbazole moiety and its ability to form a stable interface with the perovskite layer.

Logical Relationship of Material Properties to Device Performance

The successful application of this compound derivatives as HTMs is underpinned by a clear relationship between their molecular structure, material properties, and the final device performance.

Conclusion